![molecular formula C12H14BrN B2384652 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] CAS No. 1823932-58-6](/img/structure/B2384652.png)
6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromine atom at the 6’ position and a cyclobutane ring fused to an isoquinoline moiety. The spiro configuration imparts distinct chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under controlled conditions. For instance, a precursor containing a bromine atom and a cyclobutane ring can be subjected to cyclization reactions using catalysts such as palladium or nickel complexes . The reaction conditions often require specific temperatures and solvents to achieve the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism by which 6’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] exerts its effects involves interactions with specific molecular targets. The bromine atom and spirocyclic structure allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 6’-Bromo-8’-fluoro-3’,4’-dihydro-1’H-spiro[cyclobutane-1,1’-isoquinoline]
- 6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] hydrochloride
Uniqueness
Compared to similar compounds, 6’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] stands out due to its specific bromine substitution and spirocyclic configuration. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-bromospiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-10-2-3-11-9(8-10)4-7-14-12(11)5-1-6-12/h2-3,8,14H,1,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWMQUYLTKTLQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3=C(CCN2)C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
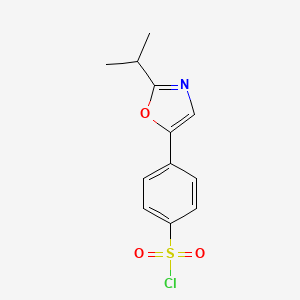
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2384571.png)
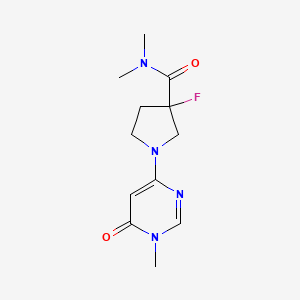
![2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2384574.png)
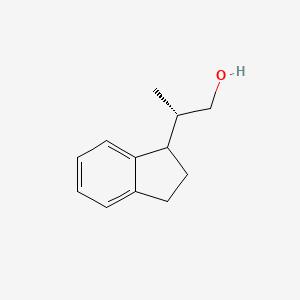
![N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2384582.png)
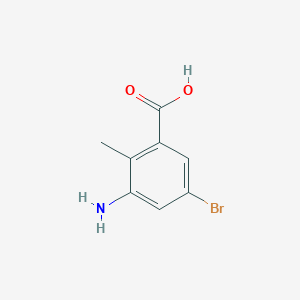
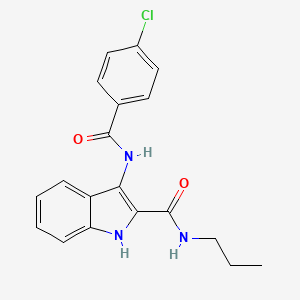
![N-(4-chlorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2384585.png)
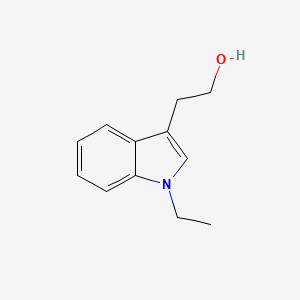
![1-(5-Chloro-2-methoxyphenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea](/img/structure/B2384587.png)
![N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide](/img/structure/B2384589.png)
![Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2384591.png)
![N-cyclohexyl-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2384592.png)
